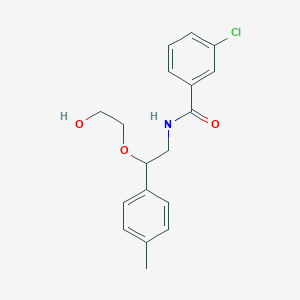![molecular formula C19H22ClN3O4 B2610034 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide CAS No. 898418-45-6](/img/structure/B2610034.png)
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its PubChem CID 7178256, has the molecular formula C18H20ClN3O4 . It is a complex organic compound that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a pyran ring, and an acetamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.8 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 6. The topological polar surface area is 85.1 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities
This section explores the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those with piperazine derivatives, to evaluate their potential anticonvulsant and antimicrobial activities. Mannich bases were prepared, and their structures confirmed through various analytical methods. The in vivo anticonvulsant activities were assessed using maximal electroshock (MES), subcutaneous Metrazol (scMet), and rotorod toxicity tests, while antimicrobial activities were tested against bacteria and fungi. The study identified compounds with significant anticonvulsant and antimicrobial potential, highlighting the therapeutic applications of these derivatives in addressing neurological disorders and infections (Aytemir, Çalış, & Özalp, 2004).
Molecular Interaction and CB1 Cannabinoid Receptor Antagonism
Investigating the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, this research utilized AM1 molecular orbital method for conformational analysis. It developed unified pharmacophore models for CB1 receptor ligands, contributing to understanding the steric binding interactions and proposing mechanisms conferring antagonist activity. This study enhances the comprehension of drug-receptor interactions, providing a foundation for designing more effective CB1 receptor antagonists (Shim et al., 2002).
Synthesis and Biological Screening of Piperazine Derivatives
Research into the synthesis of 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino and related derivatives aimed to explore their biological activities against various bacteria and fungi. The compounds were synthesized and their structures elucidated through spectroscopic techniques, demonstrating moderate activity against the tested microorganisms. This work contributes to the development of new antimicrobial agents, addressing the need for treatments against resistant strains (J.V.Guna et al., 2009).
Synthesis of Antihistamines via Piperazine Derivatives
Developing a simple and efficient route for synthesizing antihistamine drugs like clocinizine and chlorcyclizine, this study outlines the preparation of intermediate compounds using (4-chlorophenyl)(phenyl)-methanone. It showcases the potential of piperazine derivatives in creating effective antihistamine medications, underscoring their importance in medical chemistry and drug development (Narsaiah & Narsimha, 2011).
Wirkmechanismus
Piperazine derivatives
The piperazine moiety is a common structural motif found in pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pyran derivatives
The pyran ring is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom. Pyran derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-21-19(25)13-27-18-12-26-16(10-17(18)24)11-22-5-7-23(8-6-22)15-4-2-3-14(20)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERPDIIUENVGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2609951.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2609953.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2609954.png)
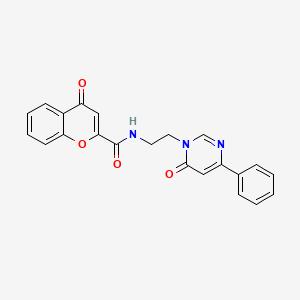
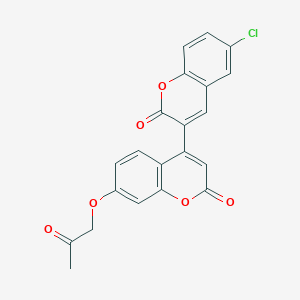
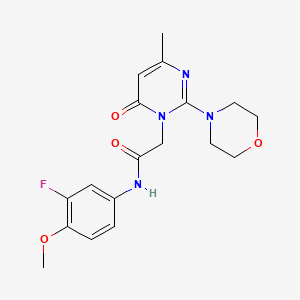
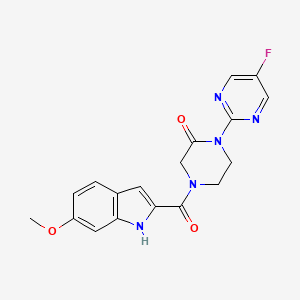
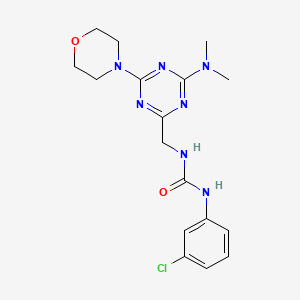
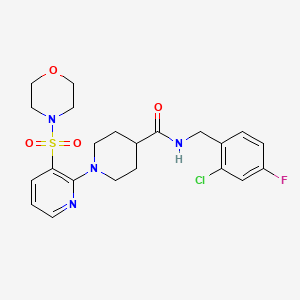
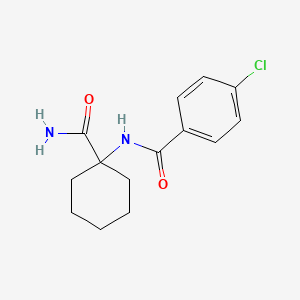

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
